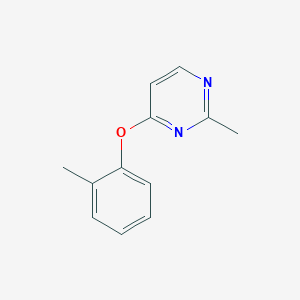

2-methyl-4-(2-methylphenoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2-methylphenoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-5-3-4-6-11(9)15-12-7-8-13-10(2)14-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBSCOGYCLIVPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC(=NC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Title: A Framework for Determining and Modeling the Solubility Profile of 2-methyl-4-(2-methylphenoxy)pyrimidine in Organic Solvents for Pharmaceutical Applications

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthetic route optimization and purification to final formulation and bioavailability. This technical guide presents a comprehensive framework for systematically determining the solubility profile of 2-methyl-4-(2-methylphenoxy)pyrimidine, a novel heterocyclic compound with therapeutic potential. We address the absence of public-domain solubility data for this specific molecule by providing a detailed, field-proven methodology for its experimental determination and subsequent thermodynamic modeling. This document is structured to guide researchers, process chemists, and formulation scientists through the essential stages of physicochemical characterization, experimental solubility measurement using the isothermal shake-flask method, analytical quantification via High-Performance Liquid Chromatography (HPLC), and data correlation using established thermodynamic models such as the modified Apelblat and van't Hoff equations. By explaining the causality behind each experimental choice and analytical step, this guide serves as a practical and scientifically rigorous protocol for generating the foundational solubility data required for informed decision-making in pharmaceutical development.

Introduction: The Imperative of Solubility Profiling

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4] The molecule 2-methyl-4-(2-methylphenoxy)pyrimidine represents a compound of significant interest, yet its successful transition from a laboratory-scale entity to a viable drug candidate is contingent upon a thorough understanding of its physical properties. Among these, solubility is paramount.

Accurate solubility data in various organic solvents is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for reaction media and, crucially, for crystallization and purification, which directly impacts yield and purity.[5]

-

Formulation Science: Designing effective drug delivery systems, as solubility dictates the feasibility of liquid formulations and influences the dissolution rate of solid dosage forms.[6][7]

-

Regulatory Compliance: Providing fundamental data required for regulatory submissions and ensuring process robustness and reproducibility.

This guide provides a self-validating, systematic approach to generate and analyze the solubility profile of 2-methyl-4-(2-methylphenoxy)pyrimidine, transforming it from a chemical structure into a developable asset.

Prerequisite: Physicochemical Characterization of the Solid State

Before any solubility measurements are undertaken, the solid-state properties of 2-methyl-4-(2-methylphenoxy)pyrimidine must be unequivocally defined. Solubility is a property of a specific solid form in equilibrium with its solution; therefore, characterizing the solid is a non-negotiable first step.

2.1 Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus)

These thermodynamic parameters are essential for understanding the ideal solubility of the compound and are required for several thermodynamic models.

-

Methodology: Differential Scanning Calorimetry (DSC) is the standard technique. A precisely weighed sample (typically 3-5 mg) is heated at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere. The resulting thermogram will show an endothermic peak corresponding to the melting of the substance.

-

Causality: The peak onset temperature provides the melting point (T_m), and the integrated area of the peak yields the enthalpy of fusion (ΔH_fus).[8][9] This data is critical for calculating the ideal solubility using the Schroeder-van Laar equation, which serves as a theoretical benchmark against which real solubility can be compared.

2.2 Polymorphism and Solid Form Screening

Many organic molecules can exist in multiple crystalline forms (polymorphs), each with a unique solubility profile. It is critical to ensure all experiments are performed on a single, stable, and well-characterized form.

-

Methodology: Powder X-ray Diffraction (PXRD) is the definitive technique for identifying the crystalline form. The resulting diffraction pattern serves as a "fingerprint" for the specific polymorph.

-

Causality: Failure to control the solid form can lead to irreproducible and erroneous solubility data, as an unstable polymorph might convert to a more stable, less soluble form during the experiment.

Experimental Solubility Determination: The Isothermal Shake-Flask Method

The equilibrium or "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the system at equilibrium.[5]

3.1 Selection of Solvents

The choice of solvents should span a range of polarities and functionalities relevant to pharmaceutical processing. A recommended starting set includes:

-

Alcohols: Methanol, Ethanol, 1-Propanol, 2-Propanol

-

Ketones: Acetone

-

Esters: Ethyl Acetate

-

Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)

-

Aromatic Hydrocarbons: Toluene

-

Amides: N,N-Dimethylformamide (DMF)

-

Halogenated: Chloroform

This selection provides a broad understanding of solute-solvent interactions, from hydrogen bonding to dipolar and non-polar forces.

3.2 Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid 2-methyl-4-(2-methylphenoxy)pyrimidine to a series of sealed vials, each containing a known volume or mass of a single organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached. Preliminary kinetic studies can determine the minimum time required to achieve a stable concentration.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. Use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to withdraw a clear aliquot of the supernatant. This step is critical to prevent undissolved solid particles from inflating the measured concentration.

-

Dilution & Analysis: Immediately dilute the aliquot gravimetrically with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method to determine the concentration of the dissolved solute.[10][11]

-

Temperature Variation: Repeat steps 1-5 for a range of temperatures (e.g., 293.15 K to 323.15 K in 5 K increments) to determine the temperature dependence of solubility.

3.3 Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is the preferred method for accurately quantifying the solute concentration in the saturated solvent samples.[12][13]

-

Column: A reversed-phase C18 or C8 column is typically suitable for pyrimidine derivatives.[12][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is common. A gradient or isocratic elution can be developed.

-

Detection: The UV detection wavelength (λ_max) should be determined by scanning a dilute solution of the compound; for pyrimidine derivatives, this is often in the 260-280 nm range.[1]

-

Validation: The method must be validated for linearity, accuracy, and precision according to standard guidelines to ensure trustworthy results.

3.4 Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Data Correlation and Thermodynamic Modeling

Raw experimental data should be correlated using thermodynamic models to provide a quantitative description of the solubility behavior and to enable interpolation of solubility at intermediate temperatures.

4.1 Data Presentation

The experimentally determined solubility should be expressed as the mole fraction (x) of the solute and tabulated against the absolute temperature (T) for each solvent.

Table 1: Template for Experimental Mole Fraction Solubility (x) Data

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | ... | Toluene (x₁) |

| 293.15 | Data | Data | Data | ... | Data |

| 298.15 | Data | Data | Data | ... | Data |

| 303.15 | Data | Data | Data | ... | Data |

| 308.15 | Data | Data | Data | ... | Data |

| 313.15 | Data | Data | Data | ... | Data |

| 318.15 | Data | Data | Data | ... | Data |

| 323.15 | Data | Data | Data | ... | Data |

4.2 Modified Apelblat Equation

The Apelblat equation is a highly effective semi-empirical model used to correlate the temperature dependence of solubility.[14][15][16][17][18] Its form is:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the equation to the experimental data. Parameter A and B relate to the non-ideality of the solution, while C reflects the effect of temperature on the enthalpy of fusion.[9]

4.3 van't Hoff Equation and Thermodynamic Properties

The van't Hoff equation allows for the estimation of the apparent thermodynamic properties of the dissolution process, assuming an ideal solution.[16][19] A plot of ln(x) versus 1/T (the "van't Hoff plot") is often used for this purpose.[20][21][22][23]

ln(x) = -ΔH°_sol / (R * T) + ΔS°_sol / R

From the slope and intercept of the linear regression, one can calculate:

-

Apparent Enthalpy of Dissolution (ΔH°_sol): Indicates whether the process is endothermic (positive ΔH, solubility increases with temperature) or exothermic (negative ΔH).

-

Apparent Entropy of Dissolution (ΔS°_sol): Relates to the change in disorder of the system upon dissolution.

The Gibbs Free Energy of Dissolution (ΔG°_sol) can then be calculated at each temperature:

ΔG°_sol = ΔH°_sol - T * ΔS°_sol

A negative ΔG°_sol indicates a spontaneous dissolution process.

4.4 Data Modeling Workflow

Caption: Workflow for thermodynamic modeling of solubility data.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound protocol for determining the complete solubility profile of 2-methyl-4-(2-methylphenoxy)pyrimidine in a range of pharmaceutically relevant organic solvents. By adhering to this framework—from initial solid-state characterization through rigorous experimental measurement and thermodynamic modeling—researchers can generate the high-quality, reliable data essential for accelerating drug development. The resulting solubility profile will directly inform solvent selection for crystallization, guide the design of purification processes, and provide the foundational data needed by formulation scientists to create safe and effective medicines. For more complex systems, such as mixed solvents, advanced models like the Non-random two-liquid (NRTL) model could be employed to predict solubility based on the pure component data generated here.[24][25][26]

References

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications - American Chemical Society.

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- Compound solubility measurements for early drug discovery. Computational Chemistry.

- Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research - ACS Publications.

- Correlation and Prediction of Drug Molecule Solubility in Mixed Solvent Systems with the Nonrandom Two-Liquid Segment Activity Coefficient (NRTL−SAC) Model. Industrial & Engineering Chemistry Research - ACS Publications.

- Solubility prediction via a thermodynamic cycle. ResearchGate.

- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate.

- solubility experimental methods.pptx.

- Parameters of NRTL model regressed based on experimental solubility data.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.

- DETERMINATION OF SOLUBILITY CLASS.

- Binary VLE calculations part 7: using the NRTL activity model for non-ideal systems.

- Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.

- solubility data in a van't Hoff plot. ResearchGate.

- methods for monitoring the progress of pyrimidine reactions. Benchchem.

- Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC.

- Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. MDPI.

- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.

- Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents. ProQuest.

- The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. ResearchGate.

- Measurement and Modeling of the Solubility of Vanillin Constituent of Olive Mill Wastewater in Binary Water + Ethanol Solvents Mixtures.

- Measurement and correlation of solubility and thermodynamic properties of N-acetyl-L-glutamine in some pure solvents and binary. Taylor & Francis.

- Crystal Classroom Pt1 Ep5 - Van't Hoff Plots. YouTube.

- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. PMC.

- Van 't Hoff equation. Wikipedia.

- Solubility of pyrimidine derivatives in different organic solvents at different temperatures.

- 2-Amino-4-(4-methylphenyl)pyrimidine Properties. EPA.

- 2-Methylpyrimidine | CAS#:5053-43-0. Chemsrc.

- Chromatography of Pyrimidine Reduction Products. Analytical Chemistry.

- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

Sources

- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Solubility Measurement, Model Correlation, and Solvent Effect Analysis of Spectinomycin Dihydrochloride Pentahydrate in Three Binary Solvents - ProQuest [proquest.com]

- 17. ajbasweb.com [ajbasweb.com]

- 18. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 19. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. Van 't Hoff equation - Wikipedia [en.wikipedia.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

Thermodynamic Stability of Phenoxy-Substituted Pyrimidines: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Foreword: Stability as a Cornerstone of Efficacy

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents.[1][2] Its prevalence is a testament to its versatile chemical nature and its role in fundamental biological structures like nucleobases.[1][3] When functionalized with a phenoxy group, these molecules gain access to a vast chemical space, enabling fine-tuning of their pharmacological profiles.[4][5] However, a molecule's therapeutic potential is intrinsically linked to its stability. An unstable compound can degrade prematurely, leading to loss of efficacy, unpredictable dosing, and the formation of potentially toxic byproducts.[6][7] Therefore, a thorough understanding and rigorous evaluation of thermodynamic stability are not merely procedural hurdles but critical components of a successful drug development program.

This guide provides an in-depth exploration of the principles and methodologies for assessing the thermodynamic stability of phenoxy-substituted pyrimidines. We will move beyond rote protocols to dissect the causality behind experimental choices and computational strategies, equipping researchers with the knowledge to design robust stability studies and interpret their findings with confidence.

Section 1: The Structural Determinants of Stability

The thermodynamic stability of a phenoxy-substituted pyrimidine is not a monolithic property. It is a complex interplay of intramolecular forces and electronic effects dictated by the specific arrangement of atoms and functional groups.

The pyrimidine ring itself is classified as π-deficient due to the presence of two electronegative nitrogen atoms, which decreases its π-electron density compared to benzene.[3] This inherent electronic nature makes it susceptible to nucleophilic substitution but more resistant to electrophilic attack.[3] The stability of the molecule is profoundly influenced by substituents on both the pyrimidine and the phenoxy rings.

-

Electronic Effects : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic systems. For instance, an EWG on the pyrimidine ring can further decrease electron density, potentially impacting the C-O ether linkage's strength. Conversely, EDGs on the phenoxy ring can influence the lone pair availability on the ether oxygen, subtly altering the bond's character and rotational energy barrier. Computational studies have shown that substituent properties significantly impact energy barriers for various transformations in pyrimidine systems.[8][9]

-

Steric Hindrance : Bulky substituents, particularly at positions ortho to the ether linkage (e.g., C6 on the pyrimidine or C2' on the phenoxy ring), can introduce steric strain. This strain can force the phenoxy ring out of planarity with the pyrimidine ring, disrupting optimal orbital overlap and potentially weakening the C-O bond, thereby lowering the overall thermodynamic stability.

Visualizing the Core Structure

To contextualize our discussion, the general structure of a phenoxy-substituted pyrimidine is presented below. The positions for substitution (Rⁿ) are key to modulating the molecule's properties.

Caption: General scaffold of a phenoxy-substituted pyrimidine.

Section 2: Experimental Assessment of Thermodynamic Stability

Direct measurement remains the gold standard for quantifying thermodynamic stability. The two most powerful and accessible techniques in this domain are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11] They provide complementary information, painting a comprehensive picture of a compound's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It is an indispensable tool for detecting thermal events like melting, crystallization, and decomposition.[13]

Causality Behind the Method : By precisely measuring the energy absorbed (endothermic) or released (exothermic) during a phase transition, we can quantify key stability parameters.[13] The melting point (Tₘ) is a primary indicator of the stability of the crystal lattice. A higher Tₘ generally suggests stronger intermolecular forces and a more stable solid state. The onset of an exothermic decomposition peak provides a critical limit for thermal stability.

-

Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, zinc).

-

Expertise: This step is non-negotiable. It ensures the accuracy and comparability of data across different experiments and instruments.

-

-

Sample Preparation : Accurately weigh 2-5 mg of the phenoxy-substituted pyrimidine derivative into a clean aluminum DSC pan.

-

Expertise: Using a small sample mass is inherently safer when screening unknown or potentially energetic compounds.[13]

-

-

Encapsulation : Crimp the pan with a lid. For decomposition studies, a pinhole lid is often used to allow evolved gases to escape, preventing pressure buildup.

-

Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program :

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a final temperature well above the expected decomposition.[11]

-

Expertise: A 10 °C/min heating rate provides a good balance between resolution and experimental time. Faster rates can shift transition temperatures higher, while slower rates may reduce sensitivity.

-

Maintain a constant inert atmosphere (e.g., nitrogen gas at 30-50 mL/min) to prevent oxidative degradation.[11]

-

-

Data Analysis : Analyze the resulting thermogram to determine:

-

Melting Point (Tₘ) : The peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔHfus) : The integrated area of the melting peak.

-

Onset of Decomposition (Tₒₙₛₑₜ) : The temperature at which the exothermic decomposition begins.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[6][10][14] It is exceptionally useful for determining decomposition temperatures and quantifying mass loss associated with specific degradation events.[7]

Causality Behind the Method : A loss of mass at a specific temperature is a direct and unambiguous indication of decomposition or the loss of volatiles (like solvents or water).[14] TGA provides the upper temperature limit of a compound's stability before it begins to break down into smaller, volatile fragments.[6]

-

Instrument Calibration : Calibrate the TGA's temperature and mass balance using appropriate standards.

-

Sample Preparation : Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup : Place the pan onto the TGA's microbalance within the furnace.

-

Thermal Program :

-

Heat the sample from ambient temperature to a high temperature (e.g., 600-900 °C) at a controlled heating rate (e.g., 10 °C/min).[11]

-

Trustworthiness: As with DSC, a consistent heating rate is crucial for reproducible results.

-

Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.[14]

-

-

Data Analysis : Analyze the TGA curve (mass vs. temperature) to identify:

-

Onset Decomposition Temperature : The temperature at which significant mass loss begins.

-

Degradation Profile : The number of decomposition steps and the mass loss associated with each, which can provide clues about the degradation pathway.

-

Residual Mass : The amount of non-volatile residue remaining at the end of the experiment.

-

Visualizing the Experimental Workflow

The synergy between DSC and TGA provides a robust framework for stability assessment.

Caption: Integrated workflow for thermal stability analysis.

Section 3: Computational Prediction of Thermodynamic Stability

While experimental methods provide definitive data, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) has emerged as a reliable method for calculating the thermodynamic properties of organic molecules, allowing for the in-silico screening of candidate compounds before synthesis.[1][15][16]

Causality Behind the Method : DFT calculations solve the electronic structure of a molecule to determine its minimum energy conformation and associated thermodynamic properties, such as Gibbs free energy (G).[17] By comparing the calculated Gibbs free energies of different isomers or derivatives, we can predict their relative thermodynamic stabilities. A lower Gibbs free energy corresponds to a more stable compound.[17]

Computational Workflow: DFT for Stability Prediction

-

Structure Building : Construct the 3D model of the phenoxy-substituted pyrimidine derivative using molecular modeling software.

-

Geometry Optimization :

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Methodology: A common and well-validated approach is to use a hybrid functional like B3LYP with a Pople-style basis set such as 6-31G(d,p).[1][18]

-

Expertise: The choice of functional and basis set is critical. B3LYP provides a good balance of accuracy and computational cost for organic molecules.[1] The (d,p) polarization functions are essential for accurately describing the geometry and electronics of heteroaromatic systems.

-

-

Frequency Calculation :

-

Perform a frequency calculation on the optimized geometry.

-

Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

-

Thermodynamic Property Calculation :

-

The output of the frequency calculation provides key thermodynamic data at a standard state (usually 298.15 K and 1 atm), including:

-

Enthalpy (H)

-

Entropy (S)

-

Gibbs Free Energy (G = H - TS)

-

-

-

Data Analysis : Compare the absolute or relative Gibbs free energies (ΔG) of a series of compounds. The derivative with the most negative G is predicted to be the most thermodynamically stable.

Visualizing the Computational Workflow

The systematic process of a DFT-based stability assessment is outlined below.

Caption: A standard workflow for DFT-based stability prediction.

Section 4: Data Synthesis and Interpretation

The ultimate goal is to integrate experimental and computational data to build a holistic stability profile. The table below illustrates how such data could be summarized for a hypothetical series of 4-phenoxy-pyrimidine derivatives, allowing for direct comparison.

| Compound ID | Substituent (R) | Tₘ (°C) [DSC] | Tₒₙₛₑₜ (°C) [TGA] | Relative ΔG (kcal/mol) [DFT] | Stability Rank |

| PYR-01 | H | 112 | 285 | 0.00 (Reference) | 3 |

| PYR-02 | 4'-Cl | 135 | 310 | -1.5 | 1 |

| PYR-03 | 4'-OCH₃ | 128 | 295 | -0.8 | 2 |

| PYR-04 | 2'-CH₃ | 105 | 270 | +2.1 | 4 |

Interpretation :

-

PYR-02 (4'-Cl) : The electron-withdrawing chloro group appears to enhance stability, reflected in the highest melting point, highest decomposition onset, and the most favorable calculated Gibbs free energy.

-

PYR-03 (4'-OCH₃) : The electron-donating methoxy group also confers stability relative to the parent compound, though less than the chloro-substituted analog.

-

PYR-04 (2'-CH₃) : The ortho-methyl group likely introduces steric hindrance, destabilizing the molecule. This is consistent with its lower melting point, lower decomposition temperature, and unfavorable calculated ΔG.

This integrated approach, combining direct experimental measurement with theoretical prediction, provides a robust and self-validating system for ranking the thermodynamic stability of drug candidates, guiding lead optimization, and ensuring the selection of robust molecules for further development.

References

- TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).

- Has-Yun, K., et al. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.

- DSC Testing & Differential Scanning Calorimetry for Thermal Stability. DEKRA.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.

- Gabr, R. M., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. International Journal of Pharmacy and Pharmaceutical Sciences.

- Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry.

- Harsy, D. M., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.

- Pyrimidine. Wikipedia.

- Iskauskas, A., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification.

- Sharma, K., & Sharma, V. (2023). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Chemistry & Biodiversity.

- Wang, Y., et al. (2023).

- Furberg, S., & Solbakk, J. (1979). Effect of substitution on pyrimidine.

- Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. (2022, May 31). New Journal of Chemistry.

- Sahu, P. K. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- SYNTHESIS OF PYRIMIDINE DERIV

- Cysewska, R., et al. (2020). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. ACS Omega.

- Tomaszewski, P., et al. (2021).

- Theoretical studies on the electronic structure of pyrimidines. (2025). BenchChem.

- Kaur, M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules.

- Tang, Y., et al. (2020). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega.

- Hussein, A. H. M., et al. (2022). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. veeprho.com [veeprho.com]

- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dekra-uk.co.uk [dekra-uk.co.uk]

- 14. aurigaresearch.com [aurigaresearch.com]

- 15. DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemical.journalspub.info [chemical.journalspub.info]

- 17. jchemrev.com [jchemrev.com]

- 18. researchgate.net [researchgate.net]

Literature review on 2-methyl-4-(2-methylphenoxy)pyrimidine as an agrochemical intermediate

An In-depth Technical Guide to 2-methyl-4-(2-methylphenoxy)pyrimidine as an Agrochemical Intermediate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-methyl-4-(2-methylphenoxy)pyrimidine, a key intermediate in the synthesis of advanced agrochemicals. The document elucidates the compound's physicochemical properties, detailed analytical characterization methods, and its primary synthetic pathway via nucleophilic aromatic substitution. Emphasis is placed on the causality behind experimental choices, reaction mechanisms, and process considerations relevant to researchers and drug development professionals. The guide further explores its application as a foundational scaffold for constructing complex active ingredients and includes protocols for synthesis and characterization, adhering to the principles of scientific integrity and expertise.

Introduction: The Strategic Importance of Pyrimidine Intermediates

The Pyrimidine Scaffold: A Privileged Structure in Agrochemicals

The pyrimidine ring system is a cornerstone of modern medicinal and agricultural chemistry. As a fundamental component of nucleobases like thymine, cytos, and uracil, it is integral to the building blocks of life.[1] This inherent bio-relevance makes pyrimidine derivatives a "privileged scaffold" for designing molecules that can interact with biological systems. In the agrochemical sector, this translates to a wide array of commercial products, including fungicides, herbicides, and insecticides, that leverage the pyrimidine core for their mode of action.[2] The electron-deficient nature of the pyrimidine ring, caused by its two nitrogen atoms, makes it a versatile platform for chemical modification, allowing for the precise tuning of a molecule's biological activity and physical properties.[3]

Agrochemical Intermediates: The Backbone of Efficient Synthesis

Modern agrochemical manufacturing relies on multi-step synthetic processes where intermediates are crucial.[4] These compounds act as stable, pre-built molecular blocks that bridge the gap between basic raw materials and the final active pharmaceutical ingredient (API) or agrochemical active ingredient.[5][6] The use of intermediates offers several strategic advantages in large-scale production:

-

Complexity Management: They allow for the construction of complex molecules in controlled, sequential stages.[4]

-

Yield and Purity Optimization: Each step can be optimized and purified independently, leading to higher overall yields and a cleaner final product.[4][5]

-

Supply Chain Flexibility: Manufacturers can source advanced intermediates rather than starting from basic feedstocks, streamlining production and reducing dependency on vertically integrated processes.[4]

Overview of 2-methyl-4-(2-methylphenoxy)pyrimidine

2-methyl-4-(2-methylphenoxy)pyrimidine is a specialty organic compound that serves as a high-value intermediate. Its structure combines the versatile pyrimidine core with a substituted phenoxy moiety. This specific arrangement provides a stable and advanced scaffold, ready for subsequent chemical transformations to build a final, biologically active agrochemical product. Understanding its synthesis, reactivity, and characterization is essential for its effective use in research and development.

Physicochemical Properties and Analytical Characterization

A precise understanding of the intermediate's properties is foundational for its application in further synthetic steps.

Key Physicochemical Data

| Property | Value |

| IUPAC Name | 2-methyl-4-(2-methylphenoxy)pyrimidine |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Core Structure | Pyrimidine Ether |

Analytical Characterization Protocols

Confirming the identity, purity, and integrity of the intermediate is a critical quality control step. Advanced analytical techniques are employed for this purpose.[7]

HPLC is the primary method for assessing the purity of the intermediate and monitoring reaction progress.[8]

Protocol: Purity Analysis by Reverse-Phase HPLC

-

System Preparation: Utilize an HPLC system equipped with a UV detector (e.g., Agilent, Shimadzu).[8]

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is standard.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: A typical gradient would run from 30% B to 95% B over 15 minutes, followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of acetonitrile.

-

Analysis: Inject 5-10 µL of the sample. The purity is determined by the area percentage of the main peak relative to all other peaks.

For unambiguous identification, especially in complex reaction mixtures, HPLC-MS/MS provides molecular weight confirmation and structural information.[9][10]

Protocol: Identity Confirmation by HPLC-MS/MS

-

HPLC Conditions: Use the same HPLC method as described in 2.2.1, with a splitter directing a portion of the eluate (e.g., 50 µL/min) into the mass spectrometer.[10]

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is used.[8][9]

-

Ionization Mode: Positive ESI mode is typically effective for pyrimidine compounds.

-

Data Acquisition: Scan for the protonated molecule [M+H]⁺. For 2-methyl-4-(2-methylphenoxy)pyrimidine, this would be a peak at approximately m/z 201.2.

-

Causality: The combination of retention time from HPLC and the specific mass-to-charge ratio from MS provides a highly confident identification of the compound.[9][11]

Synthesis and Reaction Mechanism

The most efficient and common industrial route to synthesizing 2-methyl-4-(2-methylphenoxy)pyrimidine is through a nucleophilic aromatic substitution (SNAr) reaction.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the reaction of a halogenated pyrimidine, typically 2-methyl-4-chloropyrimidine, with a nucleophile, in this case, the phenoxide of 2-methylphenol (o-cresol). The pyrimidine ring's two nitrogen atoms are strongly electron-withdrawing, which activates the C4 and C6 positions towards nucleophilic attack, making even chloro-substituents highly reactive leaving groups.[12]

Workflow for Synthesis

Caption: General workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis adapted from standard procedures for forming pyrimidine ethers from chloropyrimidines and phenols.[13]

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous acetonitrile (10 volumes relative to the chloropyrimidine).

-

Base and Nucleophile Addition: Add 2-methylphenol (1.1 equivalents) followed by powdered potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Causality: A base is required to deprotonate the phenol, forming the more potent potassium 2-methylphenoxide nucleophile in situ. Anhydrous conditions are preferred to prevent hydrolysis of the starting material.

-

-

Substrate Addition: Add 2-methyl-4-chloropyrimidine (1.0 equivalent) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 6-12 hours.

-

Causality: Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. Reaction progress should be monitored by TLC or HPLC.[13]

-

-

Work-up:

-

Cool the mixture to room temperature and filter to remove the inorganic salts (KCl and excess K₂CO₃).[13]

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel to yield the final, pure intermediate.

-

Reaction Mechanism Visualization

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr.

Caption: The SNAr mechanism for the synthesis of the target pyrimidine ether.

Application in Downstream Agrochemical Synthesis

2-methyl-4-(2-methylphenoxy)pyrimidine is not the final active product but a versatile platform for building more complex molecules. Its value lies in its pre-functionalized, stable structure.

Role as a Core Building Block

The intermediate provides a robust scaffold where further functionalization can occur. The most common sites for subsequent reactions are:

-

The C5 position of the pyrimidine ring: This position is often activated for electrophilic substitution (e.g., halogenation) or metal-catalyzed cross-coupling reactions.

-

The phenoxy ring: The aromatic ring can undergo further substitutions if required for tuning the final molecule's properties.

Generalized Downstream Synthesis Workflow

The following diagram illustrates a hypothetical pathway from the intermediate to a more complex, final agrochemical active ingredient. This demonstrates its utility as a building block in a modular synthesis approach.

Caption: Hypothetical workflow for converting the intermediate into a final product.

Safety and Handling

Proper handling of all chemical intermediates is paramount for laboratory and industrial safety.

| Safety Aspect | Guideline |

| Hazard Identification | Irritant to eyes, skin, and respiratory system. Harmful if swallowed. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. |

| Storage | Store in a cool, dry place in a tightly sealed container away from strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion and Future Outlook

2-methyl-4-(2-methylphenoxy)pyrimidine stands as a testament to the strategic importance of advanced intermediates in the agrochemical industry. Its synthesis via a robust and well-understood SNAr mechanism allows for efficient and scalable production. As a stable and versatile scaffold, it enables the modular construction of complex and novel active ingredients. Future research will likely focus on developing greener synthesis routes, potentially using catalytic methods to avoid stoichiometric base usage, and exploring its use in the creation of next-generation agrochemicals with improved efficacy and environmental profiles.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2.

- Chemical Bull. (2026, January 21). Agrochemical Raw Materials & Intermediates For Manufacturers.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- Anwar, M. M., et al. (2015, December 17). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. International Journal of Pharmacy and Technology.

- Al-Omar, M. A. (n.d.).

- Delipharm. (2026, February 12). Understanding Agrochemical Intermediates: The Key to Pharmaceutical Development.

- Verma, A., et al. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Drug Delivery and Therapeutics.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- van Kuilenburg, A. B., et al. (2004, November 15). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. PubMed.

- Arborpharmchem. (2024, August 10). Chemical Intermediates 6 Secret Techniques for Efficient Synthesis.

- van Kuilenburg, A. B., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC. Clinical Chemistry, 50(11), 2038-2045.

- Reachem. (2024, March 15). Innovations in Agrochemical and Pharma Intermediates.

- van Kuilenburg, A. B., et al. (2004, November 1). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry.

- Ernst, H., et al. (2002). US Patent 6,365,740B1: Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Evonik. (n.d.). Agro Synthesis.

- Fang, W., et al. (n.d.). US Patent 10,695,347B2: Pyrimidine derivative and use thereof.

- Hunan Huateng Pharmaceutical Co Ltd. (2015). CN104592198A: Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.

- Ren, H., et al. (n.d.). Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A. ACS Chemical Biology.

- Growing Science. (2021, August 16).

- Abdel-Megeed, M. F., et al. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.

- BASF. (n.d.). CN1319592A: Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

- PubChem. (n.d.). Heterocyclic compounds and uses thereof - Patent US-10253047-B2.

- Siddesh, M. B., et al. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES.

- Stack Exchange. (2020, June 2). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Chemistry Stack Exchange.

- Shandong Docris Chemical Co Ltd. (2019). CN110467538A: A kind of synthetic method of 2- methyl -4- methoxy diphenylamine.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II.

- ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.

- Kumar, R., et al. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.

- ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- Aryal, S. (2023, August 3). Pyrimidine- Definition, Properties, Structure, Uses. Microbe Notes.

- Xia, M., et al. (2006, January 12). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Prasse, C., et al. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Agrochemical Raw Materials & Intermediates For Manufacturers | Chemical Bull [chemicalbull.com]

- 5. Understanding Agrochemical Intermediates: The Key to Pharmaceutical Development-Deli Pharmaceutical —— Driven by Innovation [en.delipharm.com]

- 6. arborpharmchem.com [arborpharmchem.com]

- 7. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]

- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 9. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-4-(2-methylphenoxy)pyrimidine

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine, a key building block in the development of various pharmaceutical and agrochemical compounds. The presented two-step synthetic route is designed for efficiency, scalability, and high purity of the final product. These protocols are intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented method for the preparation of this important pyrimidine derivative.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and diverse applications.[1][2] The structural scaffold of pyrimidine is present in numerous natural products and synthetic compounds with therapeutic properties, including anticancer, antiviral, and anti-inflammatory agents.[3][4] Specifically, 2-methyl-4-(2-methylphenoxy)pyrimidine serves as a crucial intermediate for the synthesis of more complex molecules, where the substituted phenoxy group can be further functionalized or plays a key role in the molecule's interaction with biological targets. The demand for efficient and scalable synthetic routes to such intermediates is therefore of paramount importance in both academic and industrial research settings.[5]

This guide details a robust and scalable two-step synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine. The strategy involves the initial chlorination of a readily available pyrimidine precursor, followed by a nucleophilic aromatic substitution (SNAr) reaction. This approach was selected for its high-yielding steps, straightforward purification procedures, and amenability to large-scale production.

Overall Synthetic Strategy

The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine is achieved through a two-step process, commencing with the conversion of 2-methyl-4-hydroxypyrimidine to the key intermediate, 2-methyl-4-chloropyrimidine. This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by 2-methylphenoxide.

Caption: Overall two-step synthetic workflow for 2-methyl-4-(2-methylphenoxy)pyrimidine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-4-chloropyrimidine

This protocol details the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride.

Materials:

-

2-Methyl-4-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

An organic base (e.g., N,N-dimethylaniline or triethylamine)

-

Dichloromethane (DCM) or another suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 2-methyl-4-hydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (5-10 eq) to the flask.[6]

-

Slowly add the organic base (0.3-0.7 eq) to the mixture while stirring.[6]

-

Heat the reaction mixture to reflux (80-100 °C) and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methyl-4-chloropyrimidine.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of 2-Methyl-4-(2-methylphenoxy)pyrimidine

This protocol describes the nucleophilic aromatic substitution reaction between 2-methyl-4-chloropyrimidine and 2-methylphenol. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a principle well-established for chloropyrimidines.[7][8]

Materials:

-

2-Methyl-4-chloropyrimidine (from Step 1)

-

2-Methylphenol (o-cresol)

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylphenol (1.1 eq) and potassium carbonate (1.5 eq) in DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-methyl-4-chloropyrimidine (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-4-(2-methylphenoxy)pyrimidine.

Mechanism of the Key SNAr Reaction

The key step in this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via an addition-elimination mechanism, which is characteristic of electron-deficient aromatic systems.[9][10]

Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Data and Results

The following table summarizes the expected results for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine.

| Step | Product | Expected Yield | Purity (by HPLC) | Appearance |

| 1 | 2-Methyl-4-chloropyrimidine | 70-85% | >95% | Colorless to light yellow oil or low melting solid |

| 2 | 2-Methyl-4-(2-methylphenoxy)pyrimidine | 80-95% | >98% | White to off-white solid |

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Step 1: Low yield of 2-methyl-4-chloropyrimidine | Incomplete reaction | - Ensure anhydrous conditions.- Increase reaction time or temperature.- Use a more effective organic base. |

| Decomposition during work-up | - Keep the quenching step cold (use plenty of ice).- Avoid prolonged exposure to acidic or basic conditions. | |

| Step 2: Incomplete reaction | Insufficiently strong base | - Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. |

| Low reaction temperature | - Increase the reaction temperature, but monitor for potential side reactions. | |

| Product is difficult to purify | Presence of starting materials | - Optimize the stoichiometry of the reagents.- Ensure the reaction goes to completion by monitoring with TLC. |

| Formation of by-products | - Adjust reaction temperature and time.- Optimize the purification method (e.g., different solvent system for chromatography). |

References

- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

ChemBK. (2024, April 10). 2-chloro-4-methylpyrimidine. Retrieved from [Link]

-

Bentham Science Publisher. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

-

IJSAT. (2025, April 15). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]

-

Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

-

Springer. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

-

Taylor & Francis. (2018, February 8). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Retrieved from [Link]

-

MDPI. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

-

PMC. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Retrieved from [Link]

- Google Patents. (2014). RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h).

-

Brieflands. (2016, July 30). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Retrieved from [Link]

-

ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

- Google Patents. (2001). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.

-

Organic Syntheses. 2-mercaptopyrimidine. Retrieved from [Link]

- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

PMC. (2025, July 4). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Retrieved from [Link]

-

Siddesh, M. B., Padmashali, B., & Th. (n.d.). SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Semantic Scholar. (2020, November 26). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubMed. (2024, June 7). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Retrieved from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemical Papers. One-pot Biginelli synthesis of novel series of 2-oxo/thioxo/imino-1,2,3,4-tetrahydropyrimidine based on 4-hydroxy-2-pyridone. Retrieved from [Link]

-

MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

-

ResearchGate. (2026, January 3). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]

-

PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ijsat.org [ijsat.org]

- 4. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2次元材料の大規模合成およびプロセッシングにおける最近の進展 [sigmaaldrich.com]

- 6. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Nucleophilic aromatic substitution protocols for 2-methyl-4-(2-methylphenoxy)pyrimidine

This Application Note is designed for research scientists and process chemists. It details the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine , a structural motif common in agrochemicals (e.g., strobilurin analogs) and kinase inhibitors.

The guide prioritizes Nucleophilic Aromatic Substitution (SNAr) , offering two distinct protocols: a robust thermal method for scale-up and a microwave-assisted method for rapid screening.

Introduction & Retrosynthetic Analysis

The target molecule, 2-methyl-4-(2-methylphenoxy)pyrimidine , is constructed via the formation of a C(sp2)–O bond between an electron-deficient pyrimidine ring and a sterically hindered phenol.

Retrosynthetic Logic

-

Disconnection: The ether linkage (C–O) at the pyrimidine C4 position.

-

Electrophile: 4-Chloro-2-methylpyrimidine .[1] The C4 position is activated for nucleophilic attack due to the para-like relationship with N1 and ortho-like relationship with N3, which stabilize the anionic intermediate (Meisenheimer complex). The C2-methyl group is electron-donating but does not sufficiently deactivate the ring to prevent substitution at C4.

-

Nucleophile: 2-Methylphenol (o-Cresol) . The ortho-methyl group introduces steric bulk, potentially retarding the rate of attack compared to unsubstituted phenol. This necessitates optimized base/solvent conditions to ensure complete conversion.

Reaction Scheme

Caption: General reaction scheme for the SNAr coupling of 4-chloro-2-methylpyrimidine and o-cresol.

Critical Reaction Parameters

Success in this transformation depends on balancing electronic activation against steric hindrance.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | DMF or DMSO | High dielectric constants promote the dissociation of the base-phenoxide ion pair, increasing nucleophilicity. NMP is a valid alternative for higher temperatures (>120°C). |

| Base | K2CO3 (Standard) | Sufficient pKa (~10 for phenol deprotonation) and cost-effective. Cs2CO3 is superior for hindered phenols due to the "Cesium Effect" (higher solubility/looser ion pairing). |

| Stoichiometry | 1.0 : 1.1 : 2.0 | Slight excess of phenol (1.1 equiv) ensures consumption of the chloride. Excess base (2.0 equiv) acts as an HCl scavenger. |

| Temperature | 80°C – 100°C | The ortho-methyl group on the phenol creates steric clash during the approach to the C4 center. Thermal energy is required to overcome this activation barrier. |

Experimental Protocols

Protocol A: Standard Thermal Method (Robust / Scale-Up)

Best for: Gram-scale synthesis, high reliability, and cost efficiency.

Reagents:

-

4-Chloro-2-methylpyrimidine (1.0 equiv, 10 mmol, ~1.28 g)

-

2-Methylphenol (1.1 equiv, 11 mmol, ~1.19 g)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 equiv, 20 mmol, ~2.76 g)

-

DMF (Dimethylformamide), anhydrous (20 mL, 0.5 M concentration)

Procedure:

-

Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylpyrimidine and 2-methylphenol .

-

Solvation: Add DMF (20 mL) and stir until solids are mostly dissolved.

-

Deprotonation: Add K2CO3 in a single portion. (Note: The reaction may turn slightly yellow/orange due to phenoxide formation).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours .

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1) or LCMS. The starting chloride (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-water (100 mL) with stirring. The product often precipitates as a white/off-white solid.

-

If solid forms: Filter, wash with water (3 x 20 mL) to remove DMF, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL) . Wash combined organics with water (2x) and brine (1x). Dry over Na2SO4, filter, and concentrate.

-

-

Purification: Recrystallization from Ethanol/Water or flash chromatography (0-20% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Method (Rapid Screening)

Best for: Library generation, kinetic studies, or when the thermal method is sluggish.

Reagents:

-

4-Chloro-2-methylpyrimidine (0.5 mmol)

-

2-Methylphenol (0.6 mmol)

-

Cesium Carbonate (Cs2CO3) (1.0 mmol)

-

Acetonitrile (MeCN) or 1,4-Dioxane (2 mL)

Procedure:

-

Loading: In a 5 mL microwave process vial, combine the chloride, phenol, and Cs2CO3 .

-

Solvent: Add MeCN (2 mL) and a stir bar. Cap the vial.

-

Irradiation: Heat in a microwave reactor at 120°C for 20 minutes .

-

Workup: Dilute with EtOAc, filter through a pad of silica or Celite to remove salts, and concentrate.

Mechanistic Pathway & Workflow

The reaction proceeds via an Addition-Elimination mechanism. The diagram below illustrates the pathway and the logic behind the workup.

Caption: Mechanistic pathway (top) and experimental decision tree for workup (bottom).

Analytical Characterization (Expected Data)

Use these parameters to validate the identity of the synthesized compound.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | δ ~2.20 ppm (s, 3H) | Methyl group on the phenoxy ring (Ar-CH3). |

| δ ~2.55 ppm (s, 3H) | Methyl group on the pyrimidine ring (Py-CH3). | |

| δ ~6.50 ppm (d, 1H) | Pyrimidine C5-H (Upfield due to shielding). | |

| δ ~8.30 ppm (d, 1H) | Pyrimidine C6-H (Downfield, deshielded by N). | |

| LC-MS | [M+H]+ = 201.1 | Calculated MW = 200.24 g/mol . |

| Appearance | White to off-white solid | Typical for pyrimidinyl ethers. |

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: Steric hindrance of the ortho-cresol.

-

Fix: Switch base to Cs2CO3 (cesium effect) or increase temperature to 110°C. Ensure reagents are dry (water competes as a nucleophile).

-

-

Issue: Hydrolysis Byproduct (Pyrimidinone).

-

Observation: Peak at [M+H]+ = 111 (loss of phenol).

-

Fix: Use anhydrous DMF/DMSO. Ensure the base is dry.

-

-

Issue: Sublimation.

-

Observation: White crystals on the condenser.

-

Fix: 2-methylphenol is volatile. Use a sealed tube or efficient reflux condenser.

-

References

-

BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring (Analogous Pyrimidine Methodology). Retrieved from

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

-

Organic Chemistry Portal. Synthesis of Pyrimidines and SNAr Reactions. Retrieved from

-

Royal Society of Chemistry. Nucleophilic substitution reactions of chloropyrimidines (General Reactivity). J. Chem. Soc. C. Retrieved from

Sources

Application Note & Protocols: Catalytic Reagents for the Synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the catalytic systems employed for the synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine, a key intermediate in pharmaceutical and materials science research. The formation of the diaryl ether linkage between the 2-methylpyrimidine core and the 2-methylphenoxy moiety is a challenging C-O bond formation reaction. This document details two primary, field-proven catalytic methodologies: the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. We will explore the mechanistic underpinnings of each catalytic system, provide detailed step-by-step experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Introduction: The Synthetic Challenge

The synthesis of 2-methyl-4-(2-methylphenoxy)pyrimidine requires the formation of a robust carbon-oxygen bond between an electron-deficient pyrimidine ring and a phenol. Traditional nucleophilic aromatic substitution (SNAr) reactions are often inefficient for this transformation due to the poor leaving group nature of halides on the pyrimidine ring and the moderate nucleophilicity of phenols. Consequently, transition metal catalysis has become the method of choice, offering high yields and broad functional group tolerance under relatively mild conditions. This note focuses on the two most powerful catalytic strategies for this purpose.

Figure 1: General Reaction Scheme

Caption: Synthesis of the target molecule via catalytic C-O coupling.

Methodology 1: Copper-Catalyzed Ullmann-Type Condensation

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, promoted by a copper catalyst.[1] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] Modern protocols, however, have evolved to use catalytic amounts of soluble copper salts in conjunction with ligands, allowing the reaction to proceed under much milder conditions.[3]

Mechanistic Rationale & Catalytic System

The currently accepted mechanism for the Ullmann-type reaction involves a copper(I) species as the active catalyst. The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This intermediate then undergoes oxidative addition with the aryl halide (2-methyl-4-chloropyrimidine), followed by reductive elimination to yield the desired diaryl ether and regenerate the copper(I) catalyst.[2]

A base is crucial for deprotonating the phenol, thereby facilitating the formation of the copper(I) phenoxide. The choice of ligand can significantly influence the reaction's efficiency by stabilizing the copper catalyst and increasing its solubility.

Key Components:

-

Copper(I) Source: Copper(I) iodide (CuI) is commonly used due to its stability and reactivity.

-

Ligand: While various ligands can be effective, Schiff base ligands like salicylaldimines or nitrogen-based ligands like 1,10-phenanthroline can accelerate the reaction.[3]

-

Base: A non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is typically employed.[3]

-

Solvent: High-boiling point, polar aprotic solvents like dioxane, DMF, or N-methylpyrrolidone (NMP) are preferred.[2][3]

Figure 2: Proposed Ullmann-Type Catalytic Cycle

Caption: Catalytic cycle for the copper-catalyzed Ullmann C-O coupling.

Detailed Experimental Protocol: Ullmann-Type Synthesis

Materials:

-

2-methyl-4-chloropyrimidine (1.0 equiv)

-

2-methylphenol (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous Dioxane

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add K₃PO₄ (2.0 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv). Seal the flask with a septum, and purge with high-purity nitrogen or argon for 15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add 2-methyl-4-chloropyrimidine (1.0 equiv), 2-methylphenol (1.2 equiv), and anhydrous dioxane.

-

Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaOH (to remove excess phenol) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-methyl-4-(2-methylphenoxy)pyrimidine.

Methodology 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been successfully adapted for C-O cross-coupling.[4] This methodology often provides higher yields under milder conditions compared to traditional Ullmann reactions, although the palladium catalysts and specialized phosphine ligands can be more expensive.[5]

Mechanistic Rationale & Catalytic System

The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-established and begins with an active Pd(0) species.[6]

-

Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the C-Cl bond of 2-methyl-4-chloropyrimidine, forming a Pd(II) intermediate.